![molecular formula C11H9F2N3OS B2787193 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea CAS No. 1206998-57-3](/img/structure/B2787193.png)
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea
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Overview
Description
The compound “1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea” is a derivative of benzothiazole . Benzothiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of “1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea” can be represented by the InChI code:1S/C10H8F2N2S.BrH/c1-2-3-14-9-7 (12)4-6 (11)5-8 (9)15-10 (14)13;/h2,4-5,13H,1,3H2;1H
.
Scientific Research Applications
Anti-Tubercular Applications
Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis. These compounds, including variations like 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea, have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis. The synthesis of these derivatives involves multiple pathways, such as diazo-coupling and Knoevenagel condensation, aiming to find potent inhibitors with enhanced anti-tubercular activity .
Neuroprotective Agents in Parkinson’s Disease
Derivatives of benzothiazole, structurally related to the compound , have been synthesized as potential anti-Parkinsonian agents. These compounds have shown effectiveness in alleviating symptoms like haloperidol-induced catalepsy in mice models. Their neuroprotective properties are highlighted by biochemical estimations of brain homogenates, indicating their potential in treating Parkinson’s disease .
Agricultural Applications
In agriculture, benzothiazole derivatives have been found to stimulate the growth of wheat seedlings and Arabidopsis thaliana, increasing the biomass of treated plants. This indicates potential use in plant growth promotion and as a fungicide, offering an alternative to commercial products .
Material Science Applications
While specific applications in material science for this compound are not directly cited, benzothiazole derivatives are generally known for their utility in the synthesis of materials with desirable properties. They could potentially be used in the development of novel materials with specific functionalities .
Biochemical Research
In the field of biochemistry, the compound’s derivatives are used to understand biochemical pathways and interactions. For example, molecular docking studies of benzothiazole derivatives provide insights into protein-ligand interactions, which are crucial for drug design and discovery .
Mechanism of Action
Target of Action
The primary target of 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, by binding to its active site . This interaction inhibits the function of DprE1, thereby disrupting the synthesis of the bacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting DprE1, 1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea disrupts the arabinogalactan biosynthesis pathway, a critical component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Result of Action
The inhibition of DprE1 and the subsequent disruption of the arabinogalactan biosynthesis pathway lead to the death of Mycobacterium tuberculosis . This results in potent anti-tubercular activity, as evidenced by the compound’s inhibitory concentrations compared with standard reference drugs .
properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-prop-2-enylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS/c1-2-3-14-10(17)16-11-15-9-7(13)4-6(12)5-8(9)18-11/h2,4-5H,1,3H2,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJBOFVHKYMNEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(C=C(C=C2S1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-(4,6-difluorobenzo[d]thiazol-2-yl)urea |
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